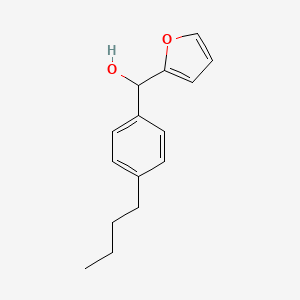

4-n-Butylphenyl-(2-furyl)methanol

説明

4-n-Butylphenyl-(2-furyl)methanol is a bifunctional aromatic compound featuring a furylmethanol backbone substituted with a 4-n-butylphenyl group. The furyl ring contributes to resonance stabilization and electrophilic reactivity, while the bulky n-butylphenyl substituent imparts steric hindrance and lipophilicity. This structural duality makes it a candidate for applications in organic synthesis, materials science, and pharmaceuticals, where solubility, reactivity, and intermolecular interactions are critical .

特性

IUPAC Name |

(4-butylphenyl)-(furan-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-2-3-5-12-7-9-13(10-8-12)15(16)14-6-4-11-17-14/h4,6-11,15-16H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVVNGBWEUPGNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Butylphenyl-(2-furyl)methanol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C).

Industrial Production Methods

In an industrial setting, the production of 4-n-Butylphenyl-(2-furyl)methanol may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions

4-n-Butylphenyl-(2-furyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.

Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

Oxidation: 4-n-Butylphenyl-(2-furyl)ketone or 4-n-Butylphenyl-(2-furyl)aldehyde.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted phenyl and furan derivatives.

科学的研究の応用

4-n-Butylphenyl-(2-furyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

作用機序

The mechanism of action of 4-n-Butylphenyl-(2-furyl)methanol involves its interaction with specific molecular targets. The phenyl and furan rings can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Structural Comparison

Key structural analogs include:

| Compound | Substituent on Furyl Ring | Key Structural Features |

|---|---|---|

| 4-n-Butylphenyl-(2-furyl)methanol | 4-n-Butylphenyl | Bulky alkyl chain, lipophilic |

| [5-(3-Chloro-4-fluorophenyl)-2-furyl]methanol | 3-Chloro-4-fluorophenyl | Electron-withdrawing groups, polar |

| [5-(Dimethoxymethyl)-2-furyl]methanol | Dimethoxymethyl | Electron-donating methoxy groups |

| 4-(2-Furyl)-3-buten-2-one | None (conjugated enone system) | α,β-unsaturated ketone, planar structure |

Key Differences :

Electronic Properties

Computational studies using Conceptual Density Functional Theory (CDFT) reveal that substituents significantly influence HOMO-LUMO gaps and reactivity indices:

- MN12SX and N12SX functionals () predict that electron-withdrawing groups (e.g., chlorofluorophenyl) reduce HOMO-LUMO gaps, enhancing electrophilicity.

- The n-butylphenyl group likely raises the HOMO energy due to weak electron-donating effects, increasing nucleophilic reactivity at the furyl ring.

- Dimethoxymethyl substituents donate electron density via resonance, stabilizing the furyl ring and reducing electrophilic susceptibility .

Reactivity and Solvent Effects

- Electrophilic Reactivity: Chlorofluorophenyl-substituted furylmethanol exhibits strong electrophilic character due to polarization, favoring π-π stacking and hydrogen bonding . 4-n-Butylphenyl-(2-furyl)methanol’s steric bulk may hinder electrophilic attacks at the furyl ring.

- Hydrogenation Reactions: Solvent polarity markedly affects furyl-containing compounds. For example, 4-(2-furyl)-3-buten-2-one shows higher conversion in ethanol than methanol due to improved stabilization of transition states . The lipophilic n-butylphenyl group may enhance solubility in aprotic solvents (e.g., hexane), whereas polar analogs favor protic solvents.

Solubility and Intermolecular Interactions

- Polar Substituents : Chlorofluorophenyl groups enhance polarity, promoting solubility in polar solvents (e.g., DMSO) and facilitating hydrogen bonding .

- Lipophilic Substituents: The n-butylphenyl group improves solubility in non-polar media, making the compound suitable for hydrophobic matrices.

- π-π Stacking : Chlorofluorophenyl and furyl rings enhance stacking interactions, whereas bulky n-butylphenyl groups may disrupt such interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。